4-(3,4-Dichlorophenyl)but-3-en-2-one
Description
Contextualizing Alpha,Beta-Unsaturated Ketones (Chalcones) in Contemporary Chemical Research
Alpha,beta-unsaturated ketones are a class of organic compounds that serve as crucial intermediates in various chemical syntheses. nih.gov A prominent subgroup of these compounds is the chalcones, which are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. acs.org Chalcones are naturally occurring compounds found in many plants and are precursors in the biosynthesis of flavonoids and isoflavonoids. acs.orgaip.org
The defining feature of chalcones is the reactive α,β-unsaturated carbonyl group, which acts as a Michael acceptor. researchgate.net This functionality allows chalcones to react with biological nucleophiles, a mechanism that is believed to be central to their wide array of biological activities. researchgate.net The conjugated structure also allows for high electron delocalization, making them amenable to electron transfer reactions. researchgate.net
In the realm of medicinal chemistry, chalcones are regarded as "privileged scaffolds" or active lead compounds for the development of new therapeutic agents. aip.org Research has demonstrated that chalcone (B49325) derivatives possess a broad spectrum of pharmacological properties.
Table 2: Investigated Pharmacological Properties of Chalcone Derivatives
| Property | Description |
|---|---|
| Antiproliferative/Anticancer | Inhibition of cancer cell growth. acs.orgnih.gov |
| Antimicrobial | Activity against bacteria and fungi. acs.org |
| Antiviral | Inhibition of viral replication or activity. acs.org |
| Antimalarial | Efficacy against malaria parasites. acs.org |
| Anti-inflammatory | Reduction of inflammation. researchgate.net |
| Antioxidant | Neutralization of harmful free radicals. nih.gov |
This table summarizes the broad activities attributed to the chalcone scaffold.
The versatility of the chalcone structure, which can be readily synthesized through the condensation of aryl ketones with aromatic aldehydes, makes it an attractive target for chemical modification and the development of extensive compound libraries for drug discovery. acs.orgresearchgate.net
Significance of Dihalogenated Aromatic Moieties in Advanced Organic and Medicinal Chemistry
The incorporation of halogen atoms, particularly on aromatic rings, is a widely used strategy in modern medicinal chemistry to modulate the properties of drug candidates. researchgate.net Halogenation can significantly influence a molecule's physicochemical and pharmacokinetic profiles, including its metabolic stability, lipophilicity, and permeability. researchgate.netnih.gov
Aryl halides are highly versatile building blocks in organic synthesis, valued for their utility in cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. researchgate.net In drug design, the introduction of chlorine atoms onto an aromatic ring can lead to several beneficial effects:
Electronic and Steric Effects : A chlorine atom on an aromatic ring can induce local electronic attraction or repulsion and create steric hindrance. nih.gov These effects can alter how a molecule interacts with its biological target, such as the amino acid residues in a protein's binding pocket. nih.gov
Metabolic Stability : Halogenation can block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life in the body. nih.gov
Halogen Bonding : Chlorine, bromine, and iodine atoms can act as Lewis acids and form a specific, non-covalent interaction known as a halogen bond with electron-donating atoms. acs.org This interaction is increasingly recognized for its ability to contribute favorably to the stability of ligand-target complexes, potentially enhancing binding affinity and specificity. researchgate.netacs.org
The 3,4-dichlorophenyl group, specifically, is a structural feature found in numerous biologically active compounds, including those targeting dopamine (B1211576) receptors and those with antitumor properties. nih.govsioc-journal.cn Its presence suggests a favorable contribution to the desired pharmacological activity, making it a moiety of significant interest in the design of new therapeutic agents. nih.govresearchgate.net
Rationale for Academic Investigation into 4-(3,4-Dichlorophenyl)but-3-en-2-one (B1638118) and its Structural Analogs
The academic and research interest in this compound stems from the strategic combination of its two key structural components: the chalcone scaffold and the dihalogenated phenyl ring. The rationale for its investigation is multifaceted:
Synergistic Potential : The compound merges the well-documented biological activity of the α,β-unsaturated ketone system with the modulating effects of the dichlorophenyl group. researchgate.netnih.gov Researchers investigate such molecules to explore whether the combination of these features results in novel or enhanced pharmacological properties.
Structure-Activity Relationship (SAR) Studies : this compound serves as a valuable model compound for SAR studies. nih.gov By systematically modifying the structure—for instance, by altering the position of the chlorine atoms on the aromatic ring or by changing the substituents on the other phenyl ring (in more complex chalcones)—researchers can determine which structural features are essential for a specific biological effect. This process is fundamental to rational drug design.
Probe for Biological Pathways : As a reactive Michael acceptor, the compound can be used as a chemical probe to interact with and study biological pathways that involve nucleophilic species, such as cysteine residues in proteins. researchgate.net
Development of Novel Therapeutics : The broad biological activities associated with both chalcones and halogenated aromatics make this compound and its structural analogs promising candidates for drug discovery programs, particularly in areas like oncology and infectious diseases. nih.govsioc-journal.cn For example, studies on other molecules containing the 3,4-dichlorophenyl moiety have shown potential in developing new anticancer agents. sioc-journal.cnresearchgate.net
The investigation of structural analogs is a critical extension of this research. mdpi.com By synthesizing and evaluating related molecules, scientists can fine-tune properties to optimize potency, selectivity, and pharmacokinetic parameters, moving from a preliminary "hit" compound toward a viable "lead" for further development.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(3,4-dichlorophenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h2-6H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKXQSBYMAGOIH-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55420-70-7 | |
| Record name | NSC298203 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Chemical Reactivity and Mechanistic Studies of 4 3,4 Dichlorophenyl but 3 En 2 One
Reaction Mechanisms Attributed to the Conjugated Enone System
The core reactivity of 4-(3,4-dichlorophenyl)but-3-en-2-one (B1638118) stems from its α,β-unsaturated carbonyl moiety. This conjugated system results in the delocalization of π-electrons across the O=C–C=C framework. This delocalization creates two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. The resonance structures of the enone system illustrate the partial positive charges on these two carbons, making them targets for a wide array of nucleophiles.
Nucleophilic Addition Reactions Involving the Electrophilic Carbonyl and Beta-Carbon Centers
Nucleophilic attack on the conjugated system of this compound can occur via two main pathways: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition or Michael addition) to the β-carbon. The preferred pathway is often dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor 1,2-addition, leading to the formation of allylic alcohols. In contrast, "soft" nucleophiles, like enamines, cuprates, and thiols, preferentially undergo 1,4-addition, resulting in the formation of a new carbon-nucleophile bond at the β-position and generating an enolate intermediate. This enolate can then be protonated or trapped with another electrophile.
The Michael addition is a particularly important reaction for this class of compounds, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position. This reaction is thermodynamically controlled and is widely used in organic synthesis.
Cyclization Reactions and Heterocyclic Compound Formation
The bifunctional nature of this compound, possessing two electrophilic sites, makes it an excellent substrate for cyclization reactions, leading to the formation of a diverse range of heterocyclic compounds.
Synthesis of Pyrazole Derivatives
The reaction of α,β-unsaturated ketones, such as this compound, with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazolines and pyrazoles. The reaction mechanism is believed to proceed through a Michael-type addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration.
The initial nucleophilic attack of the terminal nitrogen of hydrazine on the β-carbon leads to an intermediate which then undergoes a ring closure via the attack of the second nitrogen atom on the carbonyl carbon. Subsequent elimination of a water molecule yields the pyrazoline ring. Depending on the reaction conditions and the substitution pattern of the hydrazine, the pyrazoline can be the final product or can be further oxidized to the corresponding aromatic pyrazole. The reaction of chalcones (a class of compounds to which this compound belongs) with hydrazine hydrate (B1144303) is a common method for producing pyrazoline derivatives.
| Reactant 1 | Reactant 2 | Product Type |
| α,β-Unsaturated Ketone | Hydrazine Hydrate | Pyrazoline |
| α,β-Unsaturated Ketone | Substituted Hydrazine | Substituted Pyrazoline/Pyrazole |
Formation of Pyrrolone Rings from Related Butenone Scaffolds
While specific examples with this compound are not extensively documented, the synthesis of pyrrolone and related pyrroline (B1223166) structures from enones is a known transformation. One synthetic strategy involves the reaction of enones with α-amino acid esters or other suitable nitrogen-containing nucleophiles that can undergo a Michael addition followed by an intramolecular condensation to form the five-membered nitrogen-containing ring. For instance, the reaction of an enone with an aminomalonate can lead to a Michael adduct that, upon cyclization and subsequent transformations, can yield substituted pyrrolones.
Investigation of Other Heterocyclic Annulation Strategies
The versatile reactivity of the enone system in this compound allows for its use in the synthesis of a variety of other heterocyclic rings.
Oxazines and Thiazines : Reaction of chalcone-type compounds with urea (B33335) or thiourea (B124793) in a basic medium can lead to the formation of six-membered heterocyclic rings, specifically dihydropyrimidinones (in the case of urea) and dihydropyrimidinethiones (in the case of thiourea), which are isomers of oxazines and thiazines. The reaction proceeds via a Michael addition of the nucleophilic nitrogen or sulfur to the enone, followed by cyclization.
Pyridazinones : The reaction of enones with certain hydrazine derivatives or precursors can also lead to the formation of six-membered pyridazinone rings. These reactions often involve a [4+2] cycloaddition-type mechanism or a sequence of condensation and cyclization steps.
Diels-Alder Reaction : The carbon-carbon double bond in the enone system can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered carbocyclic ring. The presence of the electron-withdrawing carbonyl group activates the double bond for this [4+2] cycloaddition. This provides a powerful tool for the construction of complex cyclic and bicyclic systems.
| Reaction Type | Reactant(s) | Heterocyclic Product |
| Condensation | Urea | Dihydropyrimidinone |
| Condensation | Thiourea | Dihydropyrimidinethione |
| Cycloaddition/Condensation | Hydrazine derivatives | Pyridazinone |
| [4+2] Cycloaddition | Conjugated Diene | Cyclohexene (B86901) derivative |
Exploration of Electrophilic and Radical Reaction Pathways
Beyond nucleophilic additions, the enone system of this compound is also susceptible to electrophilic and radical reactions, primarily at the carbon-carbon double bond.
Electrophilic Addition : The double bond can undergo electrophilic addition reactions, such as halogenation (e.g., bromination) and epoxidation. In the case of bromination, the reaction typically proceeds via a bromonium ion intermediate, followed by nucleophilic attack to give the dibromo adduct. Epoxidation, often carried out with peroxy acids, results in the formation of an epoxide ring across the double bond. The electron-withdrawing nature of the carbonyl group generally deactivates the double bond towards electrophilic attack compared to a simple alkene.
Radical Reactions : The double bond of α,β-unsaturated ketones can participate in radical addition reactions. These reactions are typically initiated by a radical initiator and can involve the addition of a variety of radical species across the double bond. Photochemical reactions of chalcones, for example, can lead to dimerization or isomerization around the double bond through radical intermediates.
| Reaction Type | Reagent | Product Type |
| Electrophilic Addition | Bromine (Br₂) | Dibromoalkane |
| Electrophilic Addition | Peroxy acid (e.g., m-CPBA) | Epoxide |
| Radical Addition | Radical Initiator + Radical Source | Adduct |
| Photochemical Reaction | UV light | Isomers, Dimers |
Comparative Reactivity Studies with Isomeric Dichlorophenylbutenones
The reactivity of this compound, a member of the chalcone (B49325) family, is significantly influenced by the position of the chlorine atoms on the phenyl ring. The electron-withdrawing nature of chlorine substituents alters the electronic properties of the molecule, thereby affecting its susceptibility to nucleophilic attack, a key reaction pathway for α,β-unsaturated ketones. Comparative studies, particularly through computational analysis, provide valuable insights into the differences in reactivity among various dichlorophenylbutenone isomers.
The electrophilicity of the molecule is a crucial determinant of its reactivity, especially in Michael additions where a nucleophile attacks the β-carbon of the enone system. A higher electrophilicity index (ω) indicates a greater susceptibility to nucleophilic attack. Computational studies on a series of chlorinated chalcones have shown that the position of chlorine substitution has a marked effect on this parameter. scirp.orgscirp.org
For instance, the electrophilicity index can be calculated for different isomers to predict their relative reactivity. While specific data for all dichlorophenylbutenone isomers is not always available in a single study, the trends observed in closely related dichlorinated chalcones can be extrapolated. The general principle is that chlorine atoms in positions that enhance the electron deficiency of the β-carbon will increase the reactivity towards nucleophiles.
Table 3.5.1: Calculated Reactivity Descriptors for Isomeric Dichlorochalcones
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| 4-(2,4-Dichlorophenyl)but-3-en-2-one | -6.5 | -2.5 | 4.0 | 3.5 |
| 4-(2,6-Dichlorophenyl)but-3-en-2-one | -6.6 | -2.4 | 4.2 | 3.4 |
| This compound | -6.4 | -2.6 | 3.8 | 3.6 |
| 4-(3,5-Dichlorophenyl)but-3-en-2-one | -6.7 | -2.5 | 4.2 | 3.5 |
Note: The values presented are hypothetical and for illustrative purposes to demonstrate the expected variations based on computational studies of related compounds.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), also play a key role in determining chemical reactivity. The energy of the LUMO is particularly important for reactions with nucleophiles, as a lower LUMO energy indicates a greater ease of accepting electrons. The HOMO-LUMO energy gap is another indicator of reactivity; a smaller gap generally suggests higher reactivity. scirp.org
Condensed Fukui functions are another tool derived from computational analysis that can predict the most likely sites for nucleophilic and electrophilic attack on a molecule. For dichlorophenylbutenone isomers, these functions can highlight how the different chlorine substitution patterns affect the electrophilicity of the β-carbon and the carbonyl carbon, the two primary sites for nucleophilic attack. scirp.org
In addition to electronic effects, steric hindrance can also play a role in the comparative reactivity of these isomers. For example, a chlorine atom at the ortho position (C2 or C6) of the phenyl ring may sterically hinder the approach of a nucleophile to the β-carbon, potentially reducing the reaction rate compared to an isomer with chlorine atoms at the meta or para positions.
The lipophilicity of the isomers, which is influenced by the chlorine substitution pattern, can also affect their reactivity in different solvent systems. An increase in the number of chlorine atoms generally leads to higher lipophilicity. scirp.org This can influence the solubility of the compound and its interaction with reagents in the reaction medium.
In-Depth Spectroscopic Analysis of this compound and its Derivatives Remains a Subject for Future Research
A comprehensive article detailing the structural elucidation and spectroscopic characterization of this compound, as per the specified outline, cannot be generated at this time. Extensive searches of prominent spectroscopic databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, have revealed a significant lack of publicly available, detailed experimental data for this specific compound.
The requested article structure necessitates a thorough analysis of advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy. This includes one-dimensional and two-dimensional NMR for chemical shift and stereochemical assignments, high-resolution mass spectrometry for molecular formula determination and fragmentation analysis, and vibrational spectroscopy for functional group identification.
While basic information such as the molecular formula (C₁₀H₈Cl₂O) and molecular weight (approximately 215.07 g/mol ) are accessible through chemical databases like PubChem, the specific, experimentally-derived spectra and associated data required for a detailed scientific discussion are not present in the searched resources. The creation of a scientifically accurate and informative article as outlined is contingent upon the availability of this primary data.
Chalcone derivatives, the broader class of compounds to which this compound belongs, are a subject of considerable research. However, the focus of published studies is often on more complex derivatives, with the title compound potentially serving as a precursor without its own detailed spectroscopic characterization being the central point of the research.
Therefore, until such time as the complete spectroscopic data for this compound is experimentally determined and made publicly available, a thorough and accurate article meeting the user's detailed requirements cannot be produced.
Structural Elucidation and Spectroscopic Characterization of 4 3,4 Dichlorophenyl but 3 En 2 One and Its Derivatives
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule, particularly in compounds with conjugated systems such as 4-(3,4-Dichlorophenyl)but-3-en-2-one (B1638118). The extended π-system, which includes the dichlorophenyl ring, the α,β-unsaturated ketone moiety, and the vinyl group, gives rise to characteristic absorption bands in the UV-Vis spectrum.
The electronic spectrum of chalcones is typically characterized by two main absorption bands. The more intense band, usually found at longer wavelengths, is attributed to the π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital across the entire conjugated system. A less intense band, often appearing as a shoulder at a longer wavelength, is assigned to the n → π* transition, which corresponds to the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.
The presence of the 3,4-dichloro substituent on the phenyl ring can influence the position and intensity of these absorption bands. The chlorine atoms, being electron-withdrawing groups, can affect the energy levels of the molecular orbitals involved in the electronic transitions. This can lead to shifts in the absorption maxima (λmax) when compared to the unsubstituted parent chalcone (B49325).
A theoretical investigation into the electronic properties of similar chalcone derivatives can provide insight into the nature of these transitions. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) often reveals that the π → π* transition is the most probable excitation.
| Transition Type | Typical Wavelength Range (nm) | Description |
| π → π | 250-400 | Excitation of an electron from a π bonding orbital to a π antibonding orbital. |
| n → π | 300-500 | Excitation of a non-bonding electron (from the carbonyl oxygen) to a π antibonding orbital. |
The table provides a general overview of electronic transitions in chalcones. Specific λmax values for this compound require experimental determination.
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available, analysis of closely related dichlorophenyl-containing chalcone derivatives provides valuable insights into its likely solid-state conformation and packing.
Chalcone derivatives with chlorophenyl or dichlorophenyl substitutions commonly crystallize in monoclinic or orthorhombic crystal systems. bohrium.comresearchgate.net Frequently observed space groups for these systems include P21/c for monoclinic and P212121 or Pbca for orthorhombic structures. The specific crystal system and space group are determined by the symmetry of the molecule and the arrangement of the molecules within the crystal lattice.
For example, the related compound (2E)-1-(4-chlorophenyl)-3-(4-diethylaminophenyl)-prop-2-en-1-one crystallizes in the monoclinic system with the space group P21/c. bohrium.comresearchgate.net Another derivative, (E)-3-(2,4-dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one, also adopts a monoclinic system. nih.gov
| Derivative | Crystal System | Space Group |
| (2E)-1-(4-chlorophenyl)-3-(4-diethylaminophenyl)-prop-2-en-1-one | Monoclinic | P21/c |
| (E)-3-(2,4-dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one | Monoclinic | P21/c |
| (E)-1-(2,3-dihydrobenzo[b] nih.goviucr.orgdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Not specified | Not specified |
This table presents crystallographic data for derivatives structurally similar to this compound.
The crystal packing of dichlorophenyl chalcone derivatives is typically governed by a network of weak intermolecular interactions. These interactions play a crucial role in the stability of the crystal lattice. nih.gov Common interactions include:
C-H···O Hydrogen Bonds: These interactions often involve the hydrogen atoms of the aromatic rings or the vinyl group and the carbonyl oxygen atom, leading to the formation of chains or dimeric motifs.
C-H···Cl Interactions: The chlorine atoms on the phenyl ring can act as weak hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules.
π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal structure. The distances between the centroids of the interacting rings are typically in the range of 3.5 to 4.0 Å. nih.gov
Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. iucr.org
In the solid state, the propenone linker in chalcone derivatives generally adopts a planar s-trans conformation, which is the most thermodynamically stable arrangement. The molecule as a whole, however, is often not perfectly planar. There is typically a degree of torsion or twisting, particularly at the single bonds connecting the aromatic rings to the propenone bridge.
Computational Chemistry and Theoretical Investigations of 4 3,4 Dichlorophenyl but 3 En 2 One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. e3s-conferences.org For 4-(3,4-Dichlorophenyl)but-3-en-2-one (B1638118), DFT studies are employed to determine its most stable conformation, electronic properties, and vibrational modes.
Geometry optimization is a fundamental computational step to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state on the potential energy surface. For this compound, this process is typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p). researchgate.netmdpi.com This level of theory has been shown to provide reliable geometric parameters for organic molecules. nih.gov
Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C=C (enone) | ~1.35 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Angle | C-C(=O)-C | ~120° |
| Bond Angle | C=C-C (enone) | ~122° |
| Dihedral Angle | O=C-C=C | ~180° (s-trans) |
Note: These values are representative and based on DFT calculations for similar chalcone (B49325) structures. Actual values would be determined from a specific calculation for the title compound.
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net
Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. researchgate.net The predicted wavenumbers and intensities can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and aid in the assignment of spectral bands. For this compound, characteristic vibrations include the C=O stretch of the ketone, the C=C stretch of the enone system, and stretching modes associated with the dichlorophenyl ring.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | ~1670 - 1690 | Carbonyl group stretching |
| ν(C=C) | ~1610 - 1630 | Alkene C=C stretching |
| ν(C-C)aromatic | ~1450 - 1600 | Aromatic ring stretching |
| δ(C-H)alkene | ~970 - 990 | Out-of-plane C-H bending (trans) |
| ν(C-Cl) | ~680 - 840 | Carbon-Chlorine stretching |
Note: These are typical frequency ranges for the specified functional groups. Precise values are obtained from DFT calculations and may be scaled to better match experimental data.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energies and spatial distributions of these orbitals are critical for understanding a molecule's electronic behavior. nih.gov
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.govirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. irjweb.commdpi.com Conversely, a large energy gap implies high stability and lower reactivity. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). ajchem-a.com These descriptors provide quantitative measures of the molecule's reactivity. For this compound, the HOMO is expected to be localized over the π-system of the enone and the dichlorophenyl ring, while the LUMO would likely be distributed over the conjugated α,β-unsaturated ketone moiety.
Table 3: Calculated FMO Energies and Reactivity Descriptors (Illustrative Data)
| Parameter | Symbol | Typical Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.5 | Chemical reactivity and kinetic stability |
| Chemical Hardness | η | 2.25 | Resistance to change in electron distribution |
| Electronegativity | χ | 4.25 | Power to attract electrons |
| Electrophilicity Index | ω | 4.01 | Propensity to accept electrons |
Note: Values are hypothetical but representative for chalcone-like structures, derived from EHOMO and ELUMO.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its intermolecular interaction patterns. bhu.ac.in
The MEP surface is color-coded to indicate different potential regions. Typically, red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents regions of most positive potential (electron-poor, prone to nucleophilic attack). wolfram.com Green and yellow areas represent intermediate potential. For this compound, the MEP map is expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, positive potential (blue) would be localized on the hydrogen atoms. The dichlorophenyl ring would exhibit a complex potential distribution due to the electron-withdrawing nature of the chlorine atoms and the π-electron system. This map provides critical clues about how the molecule might interact with biological receptors or other reactants. scispace.comchemrxiv.org
Molecular Docking and Dynamics Simulations
To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict and analyze the interaction of a small molecule (ligand) with a macromolecular target, typically a protein or enzyme. nih.gov
Molecular docking simulations predict the preferred binding mode and affinity of the ligand within the active site of a target protein. nih.gov The process involves generating a multitude of possible conformations and orientations of the ligand and scoring them based on a scoring function that estimates the binding free energy. researchgate.net A lower binding energy (more negative score) generally indicates a more favorable interaction. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. pjps.pk
Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted binding pose over time. arxiv.org MD simulations model the atomic movements of the system, providing a dynamic view of the complex. mdpi.com Analysis of the simulation trajectory, for instance by calculating the root-mean-square deviation (RMSD) of the ligand, can confirm whether the docked conformation is stable within the binding pocket. researchgate.net These simulations provide a more realistic and detailed understanding of the binding event at an atomic level.
Table 4: Hypothetical Molecular Docking Results for this compound
| Target Protein (Example) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Methionyl-tRNA synthetase | -7.5 | His24, Glu27, Val326 | Hydrogen bonding, Hydrophobic, Steric |
| Human Telomerase | -8.2 | Lys170, Pro212, Asp355 | Hydrogen bonding, π-π stacking |
Note: This table is purely illustrative. The target proteins and results are hypothetical examples to demonstrate the output of a molecular docking study. Specific targets would be chosen based on the known biological activities of related chalcones.
Investigation of Ligand-Target Interactions and Binding Affinity Predictions (In silico models)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. wjarr.com This method is instrumental in screening for potential biological targets and understanding the molecular basis of a compound's activity. nih.gov
While specific molecular docking studies detailing the interactions of this compound with particular protein targets are not extensively documented in publicly available literature, studies on structurally related compounds provide a framework for its potential interactions. For instance, computational studies on other molecules containing the 3,4-dichlorophenyl moiety have been performed. A molecular docking investigation of 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one against Methionyl-tRNA Synthetase yielded a docking score of -76.04 Kcal/mol. researchgate.netnih.gov The interactions for this analogue were primarily steric, highlighting how the dichloro-substituted ring occupies space within the receptor's active site. researchgate.netpjps.pk
For a molecule like this compound, docking simulations would typically predict interactions such as:
Hydrophobic Interactions: The dichlorophenyl ring is highly hydrophobic and would likely interact favorably with nonpolar amino acid residues in a binding pocket. arxiv.org
Hydrogen Bonding: The carbonyl oxygen of the butenone moiety can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (e.g., serine, threonine, or asparagine) in a target protein. wjarr.com
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. arxiv.org
The binding affinity is a quantitative measure of the binding strength between the ligand and the target. nih.gov The prediction of this value is a primary goal of docking studies and is crucial for prioritizing compounds in drug discovery. nih.govarxiv.org For example, in a study on arylpiperazine derivatives as androgen receptor antagonists, a compound featuring a 2,3-dichlorophenyl group was docked, and its binding affinity was predicted to understand its antagonistic potency. nih.gov Similar methodologies could be applied to this compound to identify its potential targets and predict its efficacy.
Analysis of Conformational Dynamics of this compound and its Complexes
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For chalcones like this compound, the flexibility around the single bonds of the α,β-unsaturated carbonyl system is of particular interest. nih.gov
Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the most stable conformations. scispace.com Studies on various chalcone derivatives consistently show that the trans (E) isomer is thermodynamically more stable than the cis (Z) isomer due to reduced steric hindrance. nih.gov Within the trans isomer, rotation around the single bond between the carbonyl group and the α-carbon leads to s-cis and s-trans conformers. For many chalcones, the planar s-cis conformation is identified as the predominant and most stable form, a stability conferred by favorable hyperconjugative interactions. ufms.brresearchgate.net It is highly probable that this compound also adopts this stable planar conformation.
Molecular dynamics (MD) simulations provide a more dynamic picture, modeling the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, either alone in a solvent or in complex with a biological target, would reveal its conformational flexibility and the stability of its interactions. Such simulations can evaluate the stability of a predicted ligand-receptor complex from docking studies, providing a more accurate assessment of the binding mode and affinity. nih.gov
Theoretical Pharmacokinetics (ADMET Prediction)
The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico ADMET prediction models use a compound's structure to estimate these properties, allowing for early-stage screening of potential drug candidates. neliti.comsemanticscholar.org
For this compound, several key physicochemical properties have been computationally predicted and are available in public databases like PubChem. nih.gov These descriptors are fundamental inputs for ADMET models.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Implication for Pharmacokinetics |
|---|---|---|
| Molecular Weight | 215.07 g/mol | Complies with Lipinski's Rule (< 500), favorable for absorption. |
| XLogP3 (Lipophilicity) | 3.3 | Indicates good lipophilicity, suggesting good membrane permeability and absorption. |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5), favorable for permeability. |
| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's Rule (≤ 10), favorable for permeability. |
| Rotatable Bond Count | 2 | Complies with Veber's Rule (≤ 10), associated with good oral bioavailability. |
Data sourced from PubChem CID 326563. nih.gov
Computational Modeling of Absorption and Distribution Characteristics
Absorption: Based on the computed properties, this compound is predicted to have good oral bioavailability. It adheres to Lipinski's Rule of Five and Veber's Rule, which are established guidelines for predicting drug-likeness and oral absorption. mdpi.com Its low molecular weight, moderate lipophilicity (XLogP3 = 3.3), and low polar surface area (17.1 Ų) suggest it should be readily absorbed through the gastrointestinal tract. nih.gov Models predicting Human Intestinal Absorption (HIA) would likely classify this compound as well-absorbed. researchgate.net
Distribution: The distribution of a compound is influenced by its ability to bind to plasma proteins and penetrate tissues. Its lipophilicity suggests it may bind to plasma proteins. researchgate.net The potential to cross the blood-brain barrier (BBB) can also be predicted. While specific predictions are not available, the compound's properties are within the range often seen for molecules that can penetrate the BBB. However, it could also be a substrate for efflux pumps like P-glycoprotein (P-gp), which would limit its distribution into the central nervous system. mdpi.com
Predictive Studies on Metabolic Stability and Clearance (In vitro and computational models)
Metabolism: The metabolic fate of a drug is largely determined by its interactions with cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). mdpi.com Chalcones and their derivatives are known to interact with these enzymes. Given its structure, this compound could be a substrate for several CYP enzymes, likely undergoing hydroxylation on the aromatic ring or reduction of the ketone. It is also possible that it could act as an inhibitor of certain CYP isoforms, which could lead to drug-drug interactions.
Clearance: Metabolic stability and clearance predictions estimate how quickly a compound is eliminated from the body. nih.gov While specific computational predictions for the clearance of this compound are not available, pharmacokinetic studies on other chalcone derivatives have sometimes shown issues with low bioavailability, which can be related to rapid metabolism and clearance. nih.gov Predictive models would provide an estimate of its half-life, which is a crucial parameter for determining dosing regimens. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models are used to predict the activity of newly designed compounds and to understand which structural features are important for the desired effect. nih.gov
A QSAR study involving this compound would typically involve synthesizing a library of related chalcone derivatives with variations in the substitution pattern on the aromatic rings. The biological activity of all compounds in the series would be determined experimentally. Then, a range of molecular descriptors (e.g., electronic, steric, topological, and lipophilic properties) would be calculated for each molecule. tandfonline.com
Using statistical methods like multiple linear regression (MLR), a QSAR model is built that correlates the descriptors with the observed activity. nih.gov For example, a QSAR study on chalcones as antibacterial agents found that descriptors related to molecular weight and electronic properties (HOMO energy) were important for activity. researchgate.net Another study on the anticancer activity of chalcones found that charge-based and topological descriptors were crucial. nih.gov
For this compound, the dichlorophenyl group would be a key feature in a QSAR model. The model could reveal whether the electron-withdrawing nature and steric bulk of the chlorine atoms at the 3- and 4-positions are beneficial or detrimental to a specific biological activity. The descriptors calculated for this compound (Table 1) would serve as data points in the development of such a predictive model.
Similarly, QSPR models could be developed to predict physicochemical properties like melting point, boiling point, or solubility for a series of related chalcones, using topological and other structural indices as variables.
Exploration of Biological Activities and Pharmacological Potential of 4 3,4 Dichlorophenyl but 3 En 2 One Derivatives in Vitro and Non Human Studies
In Vitro Antimicrobial Activity Studies
Derivatives incorporating the 3,4-dichlorophenyl group have been a subject of interest in the search for new antimicrobial agents. Studies have evaluated their efficacy against a variety of non-human microbial and fungal strains, providing insights into their potential as lead compounds for new antibiotics and antifungals.
Assessment of Antibacterial Efficacy and Mechanistic Insights (Non-human microbial strains)
The antibacterial potential of compounds derived from or related to the 4-(3,4-dichlorophenyl)but-3-en-2-one (B1638118) scaffold has been demonstrated against both Gram-positive and Gram-negative bacteria.
Heterocyclic compounds synthesized from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid have shown notable antimicrobial activity. mdpi.com In disk diffusion assays, certain pyridazinone and thio derivatives displayed high to moderate activity against the tested Gram-positive and Gram-negative bacterial strains. mdpi.com Specifically, compounds referred to in one study as 3 , 10 , and 12a showed high efficacy against Gram-positive bacteria, while compounds 6 , 10 , 12a , and 17 were highly active against Gram-negative microorganisms. mdpi.com
Chalcone (B49325) derivatives, which share the α,β-unsaturated ketone system with this compound, have also been investigated. A study on fluorinated chalcones found that a derivative featuring a 2,3-dichlorophenyl group showed activity comparable to the standard drug benzyl (B1604629) penicillin against Proteus vulgaris. nih.gov Similarly, hydrazones with a 2,4-dichloro moiety demonstrated significant antibacterial effects, proving active against strains like Staphylococcus aureus, Campylobacter fetus, Proteus mirabilis, and even methicillin-resistant Staphylococcus aureus (MRSA), which were resistant to ciprofloxacin. chemrxiv.org These hydrazones showed bactericidal activity at concentrations between 25 µg/ml and 100 µg/ml. chemrxiv.org Another related compound, 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, was identified as a potent antibacterial agent, particularly against anaerobic bacteria. nih.gov
Table 1: Antibacterial Activity of Dichlorophenyl Derivatives
| Compound Class | Derivative/Compound | Bacterial Strains | Observed Activity | Source |
|---|---|---|---|---|
| Heterocycles from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Compounds 3, 10, 12a | Gram-positive strains | High activity | mdpi.com |
| Heterocycles from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Compounds 6, 10, 12a, 17 | Gram-negative strains | High activity | mdpi.com |
| Chalcones | (E)-3-(2″,3″-dichlorophenyl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one | Proteus vulgaris | Equal activity to benzyl penicillin (20 mm zone of inhibition) | nih.gov |
| Hydrazones | Derivatives with 2,4-dichloro moiety | Staphylococcus aureus, MRSA, Campylobacter fetus, Proteus mirabilis | Significant activity (MIC of 12.5 μg/ml for P. mirabilis and 25 μg/ml for others) | chemrxiv.org |
| Propenones | 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one | Anaerobic bacteria | Potent activity | nih.gov |
Evaluation of Antifungal Efficacy and Mechanistic Insights (Non-human fungal strains)
The antifungal properties of dichlorophenyl derivatives have been evaluated against various pathogenic fungi, including those affecting plants.
The same heterocyclic compounds derived from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid that showed antibacterial effects also exhibited antifungal activity. mdpi.com In other research, fluorinated chalcones were tested against fungal strains such as Candida albicans and Aspergillus niger. nih.gov Hydrazones containing a 2,4-dichloro moiety displayed significant antifungal activity comparable to fluconazole (B54011), with fungicidal effects observed at concentrations ranging from 25 µg/ml to 100 µg/ml. chemrxiv.org
Studies on N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines found that they maintained good in vitro antifungal activity against several phytopathogenic fungi. nih.gov The mechanism of action for these triazole derivatives is believed to be consistent with other triazoles, which typically inhibit sterol synthesis in fungal cell membranes. nih.gov Further research on various chlorophenyl derivatives confirmed their efficacy against plant pathogens Botrytis cinerea and Colletotrichum gloeosporioides. nih.gov
Table 2: Antifungal Activity of Dichlorophenyl Derivatives
| Compound Class | Fungal Strains | Observed Activity | Source |
|---|---|---|---|
| Heterocycles from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Not specified | Some new compounds showed antifungal activities | mdpi.com |
| Chalcones | Candida albicans, Aspergillus niger | Evaluated for antifungal activity | nih.gov |
| Hydrazones with 2,4-dichloro moiety | Not specified | Significant activity, comparable to fluconazole (fungicidal at 25-100 μg/ml) | chemrxiv.org |
| N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines | Plant pathogenic fungi | Fairly good in vitro activity | nih.gov |
| Chlorophenyl derivatives | Botrytis cinerea, Colletotrichum gloeosporioides | Inhibitory activity observed | nih.gov |
In Vitro Anticancer and Cytotoxic Activity (Non-human cell lines)
The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of investigation. These studies aim to understand their efficacy and mechanisms of action in inducing cancer cell death.
Evaluation on Cancer Cell Lines of Various Origins
Derivatives featuring the 3,4-dichlorophenyl structure have demonstrated potent cytotoxic effects across a range of non-human cancer cell lines.
One of the most active compounds identified in a series of thiourea (B124793) derivatives was a compound incorporating a 3,4-dichlorophenyl fragment. nih.gov This derivative displayed high cytotoxicity against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines, with IC50 values as low as 1.5 µM. nih.gov
Another class of compounds, dichlorophenylacrylonitriles, also showed promising results. nih.gov Specifically, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile and (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile exhibited potent growth inhibition against the MCF-7 breast cancer cell line with GI50 values of 0.56 µM and 0.127 µM, respectively. nih.gov Further modifications led to compounds with sub-micromolar potency against a wider panel of cancer cell lines, including those from the colon (HT29), glioblastoma (U87, SJ-G2), ovary (A2780), lung (H460), and prostate (Du145). nih.gov Additionally, dihydropyridine-2(1H)-thione derivatives have shown promising antiproliferative activity against melanoma A375 cells. nih.gov
Table 3: Cytotoxic Activity of Dichlorophenyl Derivatives on Various Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | Origin | Activity (IC50/GI50) | Source |
|---|---|---|---|---|---|
| Thioureas | 3,4-dichlorophenylthiourea analog (Compound 2) | SW620 | Colon (metastatic) | 1.5 ± 0.72 µM | nih.gov |
| Thioureas | 3,4-dichlorophenylthiourea analog (Compound 2) | SW480 | Colon | IC50 ≤ 10 µM | nih.gov |
| Thioureas | 3,4-dichlorophenylthiourea analog (Compound 2) | PC3 | Prostate | IC50 ≤ 10 µM | nih.gov |
| Thioureas | 3,4-dichlorophenylthiourea analog (Compound 2) | K-562 | Leukemia | IC50 ≤ 10 µM | nih.gov |
| Acrylonitriles | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) | MCF-7 | Breast | 0.56 ± 0.03 µM | nih.gov |
| Acrylonitriles | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) | MCF-7 | Breast | 0.127 ± 0.04 µM | nih.gov |
| Dihydropyridine-2(1H)-thiones | Compound S22 | A375 | Melanoma | 1.71 ± 0.58 µM | nih.gov |
Investigation of Apoptosis Induction and Other Cytotoxic Mechanisms (In vitro)
Research into the mechanisms underlying the cytotoxic effects of dichlorophenyl derivatives has frequently pointed towards the induction of apoptosis, or programmed cell death.
The highly active 3,4-dichlorophenylthiourea derivative was found to be a strong pro-apoptotic agent. nih.gov It induced late-stage apoptosis in 95-99% of colon cancer cells (SW480 and SW620) and 73% of leukemia K-562 cells. nih.gov The mechanism of apoptosis induction can be complex, often involving caspase activation. For instance, studies on the glucose degradation product 3,4-dideoxyglucosone-3-ene (3,4-DGE) showed it induces apoptosis in renal tubular cells through a pathway involving Bax oligomerization, cytochrome c release, and the activation of caspases-9 and -3. nih.gov
Other cytotoxic mechanisms have also been identified. Certain dihydropyridine-based anticancer agents were found to inhibit tubulin polymerization by interacting with the colchicine (B1669291) binding site. nih.gov This disruption of the cellular cytoskeleton leads to the formation of aberrant mitotic spindles, cell cycle arrest, and ultimately, apoptosis. nih.gov
Enzyme Inhibition Studies (In vitro biochemical assays)
The 3,4-dichlorophenyl moiety has been incorporated into molecules designed to inhibit specific enzymes, highlighting another facet of its pharmacological potential.
One area of investigation involves proteolytic enzymes. A study detailed the synthesis of (3,4-Dichlorophenoxyacetamido)pyridines which were found to be potent, irreversible inhibitors of the enzyme α-chymotrypsin. nih.gov
In a different context, the compound 3-(3,4-dichlorophenyl)-1,1-dimethyl urea (B33335) is known for its role as an inhibitor of electron transport in photosystem II, a key component in the photosynthetic process. cgohlke.com This demonstrates the ability of the dichlorophenyl structure to interact with and modulate the function of complex protein systems. While not a therapeutic application in humans, it underscores the biochemical activity of this chemical class.
Identification of Specific Enzyme Targets
Research into the biological activities of this compound and its analogues has identified several specific enzyme targets. These compounds, belonging to the broader class of chalcones, have demonstrated inhibitory effects on enzymes crucial to various physiological and pathological processes.
Notably, certain halogenated chalcone derivatives have been shown to be potent inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical for the regulation of neurotransmission, and their inhibition is a key strategy in the management of neurological disorders. Furthermore, inhibitory activity has been observed against human erythrocyte carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are involved in numerous physiological processes, including pH regulation and fluid balance. nih.gov
Derivatives of this structural class have also been identified as inhibitors of monoamine oxidases (MAO), specifically MAO-A and MAO-B. acs.orgscispace.com These enzymes are responsible for the degradation of monoamine neurotransmitters, and their inhibition can modulate mood and motor control.
In the context of drug metabolism, a related compound, 3,4-dichlorophenyl-propenoyl-sec.-butylamine, was found to inhibit several cytochrome P450 (CYP450) enzymes, including CYP2C9, CYP2C19, CYP1A2, and CYP2D6. nih.gov This suggests that dichlorophenyl-containing compounds have the potential to interact with the metabolism of other drugs.
Kinetic Studies of Enzyme Inhibition
Kinetic studies have been instrumental in characterizing the mechanism and potency of enzyme inhibition by derivatives of this compound. These investigations provide quantitative measures of inhibitory activity, such as the inhibition constant (Kᵢ), which reflects the affinity of the inhibitor for the enzyme.
For instance, novel halogenated chalcones have demonstrated highly potent, nanomolar-range inhibition of both AChE and BChE. nih.gov Kinetic analyses revealed competitive inhibition for some derivatives against the MAO-B enzyme. scispace.com The results from these studies are often presented in Lineweaver-Burk plots to visualize the type of inhibition. mdpi.com
The following table summarizes the inhibitory potency of selected chalcone derivatives against various enzyme targets, as reported in the scientific literature.
| Compound Class | Enzyme Target | Kᵢ Value (nM) | Reference |
| Halogenated Chalcones | Acetylcholinesterase (AChE) | 1.83 ± 0.21 - 11.19 ± 0.96 | nih.gov |
| Halogenated Chalcones | Butyrylcholinesterase (BChE) | 3.35 ± 0.91 - 26.70 ± 4.26 | nih.gov |
| Halogenated Chalcones | Carbonic Anhydrase I (hCA I) | 29.41 ± 3.14 - 57.63 ± 4.95 | nih.gov |
| Halogenated Chalcones | Carbonic Anhydrase II (hCA II) | 24.00 ± 5.39 - 54.74 ± 1.65 | nih.gov |
| Novel Chalcone Derivative | Monoamine Oxidase B (hMAO-B) | IC₅₀ = 0.13 µM | scispace.com |
Receptor Binding Studies (In vitro pharmacological assays)
In vitro pharmacological assays have been employed to investigate the interaction of dichlorophenyl-containing compounds with various cellular receptors. These studies are crucial for understanding the potential therapeutic applications and selectivity of these molecules.
A significant finding in this area comes from research on novel heterocyclic trans-olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides. These compounds have been identified as potent and selective ligands for the dopamine (B1211576) D₃ receptor. nih.govresearchgate.net Competition binding assays using cells transfected with human dopamine receptors have provided detailed information on their binding affinities (Kᵢ values) and selectivity over other dopamine receptor subtypes (D₂, D₄). nih.govresearchgate.net
One particular analogue, N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide, demonstrated a very high affinity for the human D₃ receptor with a Kᵢ of 0.7 nM and a 133-fold selectivity over the D₂ receptor. nih.gov Such high affinity and selectivity are desirable properties for drug candidates targeting specific receptor subtypes to minimize off-target effects.
The table below presents the binding affinities and selectivity ratios for a representative compound from this class.
| Compound | Target Receptor | Kᵢ (nM) | D₂/D₃ Selectivity Ratio | Reference |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Human Dopamine D₃ | 0.7 | 133 | nih.gov |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Human Dopamine D₂L | 93.3 | - | nih.gov |
Anti-inflammatory Properties (In vitro models)
Derivatives containing the dichlorophenyl moiety have been investigated for their anti-inflammatory properties using various in vitro models. These studies have elucidated several mechanisms through which these compounds may exert their anti-inflammatory effects.
One study on N-antipyrine-3,4-dichloromaleimide derivatives revealed an interesting immunomodulatory mechanism. These compounds were found to increase the production of anti-inflammatory cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), while inhibiting the phosphorylation of the p65 subunit of NF-κB, a key transcription factor in the inflammatory response. nih.gov
Other research on chalcone derivatives has shown potent inhibitory effects on the release of inflammatory mediators from activated immune cells. For example, certain 2',5'-dihydroxychalcone (B1234639) derivatives were effective in inhibiting the release of β-glucuronidase and lysozyme (B549824) from rat neutrophils. nih.gov Furthermore, these and related compounds have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages and microglial cells, often by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.gov The inhibition of protein denaturation is another in vitro method used to assess anti-inflammatory potential. researchgate.netmdpi.com
Other Investigated Biological Activities (e.g., Antitrypanosomiasis in vitro studies)
Beyond enzyme inhibition and anti-inflammatory effects, derivatives of this compound and related chalcones have been explored for a variety of other biological activities in vitro. A prominent area of this research is their potential as anti-infective agents.
Antitrypanosomal Activity: Several studies have highlighted the in vitro activity of chalcones against Trypanosoma species, the protozoan parasites responsible for trypanosomiasis (sleeping sickness). nih.govmdpi.com Arylpyrrole-based chalcone derivatives, for instance, have displayed modest to good activity against Trypanosoma brucei brucei, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov Importantly, these active compounds were found to be non-toxic to human cell lines, indicating a degree of selectivity. nih.govmdpi.comnih.gov
The table below shows the in vitro antitrypanosomal activity of selected chalcone derivatives.
| Compound Class | Parasite Strain | IC₅₀ (µM) | Reference |
| Arylpyrrole-based Chalcone | Trypanosoma brucei brucei | 4.09 | nih.gov |
| Arylpyrrole-based Chalcone | Trypanosoma brucei brucei | 5.11 | nih.gov |
| 2',4'-dimethoxy-6'-hydroxychalcone | Trypanosoma brucei brucei | 2.04 | mdpi.comnih.gov |
Other Activities: The broad biological profile of chalcone derivatives also includes reports of antibacterial, antifungal, and anticancer activities, making this a versatile scaffold for drug discovery. acs.orgekb.eg
Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of lead compounds. For derivatives of this compound and related chalcones, SAR studies have provided valuable insights into the chemical features that govern their pharmacological effects.
For Anti-inflammatory and Antiulcer Activity: SAR studies on a series of chalcones have indicated that the nature and position of substituents on the aromatic rings significantly influence their activity. For example, in the context of antiulcer activity, it was found that compounds with electron-releasing groups (e.g., alkoxy groups) at the para-position of both aromatic rings exhibited excellent activity. Conversely, the presence of electron-withdrawing groups like bromo or iodo at certain positions resulted in milder action.
For Antitumor Activity: In the development of antitumor agents based on the chalcone scaffold, SAR studies have revealed the importance of specific substitutions for achieving selectivity. For instance, the presence of at least one 4-chlorophenyl group was found to be important for obtaining compounds with selectivity for cancer cells expressing wild-type p53 over cells with deleted p53 and normal cells. nih.gov
For Insecticidal Activity: SAR studies have also been applied to develop chalcone derivatives with insecticidal properties. These studies correlate the chemical structure of the compounds with their toxicity against specific insect species, such as Spodoptera frugiperda, allowing for the identification of the most effective structural motifs. acs.org
These comprehensive SAR studies underscore the tunability of the chalcone scaffold, where modifications to the aromatic rings and the α,β-unsaturated carbonyl system can lead to optimized compounds for a wide range of biological targets.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Intermediate in the Synthesis of More Complex Organic Molecules
The utility of 4-(3,4-dichlorophenyl)but-3-en-2-one (B1638118) as a key intermediate is prominently demonstrated in its application in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds.
One of the notable applications is in the Paal-Knorr synthesis , a classical method for the synthesis of substituted furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.org In this reaction, the 1,4-dicarbonyl compound, which can be generated in situ from the chalcone (B49325), undergoes cyclization with an appropriate reagent. For instance, reaction with a primary amine or ammonia (B1221849) leads to the formation of a pyrrole (B145914) ring. organic-chemistry.org A proposed reaction scheme is the initial Michael addition of an amine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.
Another significant reaction is the Michael addition , where a nucleophile adds to the β-carbon of the α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org This reaction is fundamental in carbon-carbon bond formation and allows for the introduction of a wide range of substituents. The resulting saturated ketone can then be further modified or cyclized to create more complex molecular architectures. For example, the Michael addition of a malonate ester followed by intramolecular condensation can lead to the formation of cyclic compounds.
The general reactivity of chalcones in the synthesis of various heterocyclic systems is well-documented. mdpi.com These reactions often proceed through a cascade mechanism initiated by the nucleophilic attack on the β-carbon, followed by cyclization and aromatization.
Table 1: Examples of Heterocyclic Systems Synthesized from Chalcone Precursors
| Heterocyclic System | General Synthetic Strategy | Key Reagents |
| Pyrroles | Paal-Knorr Synthesis | Primary amines, Ammonia |
| Furans | Paal-Knorr Synthesis | Acid catalyst |
| Thiophenes | Paal-Knorr Synthesis | Lawesson's reagent, P4S10 |
| Pyridines | Reaction with enamines or β-enaminones | Ammonium acetate |
| Pyrimidines | Reaction with urea (B33335) or thiourea (B124793) | Base |
| Pyrazoles | Reaction with hydrazine (B178648) derivatives | Acid or base catalyst |
Strategies for Derivatization Towards Novel Chemical Entities
The structural framework of this compound offers several sites for derivatization, enabling the generation of a library of novel chemical entities with potentially interesting biological or material properties.
Modification of the Carbonyl Group: The ketone functionality can be readily transformed into other functional groups.
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). scielo.org.mxredalyc.org This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, such as esterification or etherification.
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. This allows for the introduction of various alkyl or aryl substituents.
Wittig Reaction: The carbonyl group can be converted into a carbon-carbon double bond using a phosphonium (B103445) ylide, providing access to a range of substituted dienes.
Reactions at the α,β-Unsaturated System: The conjugated double bond is a prime site for various addition reactions.
Cycloaddition Reactions: As a dienophile, the α,β-unsaturated ketone can participate in [4+2] cycloaddition reactions (Diels-Alder reaction) with suitable dienes to form cyclohexene (B86901) derivatives. youtube.comrsc.org These reactions are highly stereospecific and are a powerful tool for the construction of complex cyclic systems.
Epoxidation: The double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form an oxirane ring. This epoxide is a versatile intermediate that can be opened by various nucleophiles.
Michael Addition: As mentioned earlier, the conjugate addition of a wide array of nucleophiles (e.g., carbanions, amines, thiols) is a key derivatization strategy. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org
Derivatization of the Aromatic Ring: The dichlorophenyl ring can also be functionalized, although this is generally more challenging due to the deactivating nature of the chlorine atoms. However, under specific conditions, electrophilic aromatic substitution or nucleophilic aromatic substitution reactions could be employed to introduce additional substituents.
Table 2: Overview of Derivatization Strategies for this compound
| Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure |
| Carbonyl Reduction | NaBH₄, MeOH or LiAlH₄, Et₂O | Secondary Alcohol |
| Grignard Reaction | RMgBr, Et₂O | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR, THF | Alkene |
| Diels-Alder Reaction | Conjugated diene, heat or Lewis acid | Cyclohexene derivative |
| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide |
| Michael Addition | Nu⁻ (e.g., R₂CuLi, RNH₂, RSH), appropriate solvent | Saturated ketone with a new substituent at the β-position |
Exploration of Catalytic Applications of Dichlorophenylbutenone Derivatives
While the direct catalytic application of this compound is not extensively reported, its derivatives, particularly those that can act as ligands, hold potential in the field of catalysis. The synthesis of novel ligands from this chalcone and their subsequent complexation with transition metals could lead to catalysts with unique properties. rsc.orgresearchgate.net
The general approach involves modifying the chalcone structure to incorporate coordinating atoms such as nitrogen, phosphorus, or sulfur. For instance, condensation of the carbonyl group with a diamine could yield a diimine (Schiff base) ligand. The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the chalcone backbone, including the electron-withdrawing dichlorophenyl group.
Metal complexes derived from ligands with similar structural motifs have been investigated for their catalytic activity in various organic transformations, including:
Oxidation Reactions: Metal complexes can catalyze the oxidation of alcohols, alkenes, and other organic substrates.
Reduction Reactions: Catalytic hydrogenation and transfer hydrogenation are important industrial processes that rely on metal catalysts.
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are powerful tools in organic synthesis, and the design of new ligands is crucial for improving their efficiency and scope.
The dichlorophenyl group in such ligands could influence the catalytic activity by modifying the electronic density at the metal center and by providing steric bulk. Further research in this area could involve the synthesis and screening of a library of metal complexes derived from this compound for their catalytic performance in a range of organic reactions.
Potential Contributions to Polymer and Advanced Material Development
The rigid, conjugated structure of this compound makes it an interesting candidate for incorporation into polymers and advanced materials. Chalcones and their derivatives have been explored for various applications in materials science.
Chalcones as Photoinitiators: Chalcone derivatives have been shown to act as highly versatile photoinitiators for various types of polymerization reactions upon exposure to visible light. rsc.org This includes free radical polymerization, cationic polymerization, and thiol-ene polymerization. The presence of the conjugated system allows for the absorption of light and the generation of reactive species that can initiate the polymerization process. The dichlorophenyl substituent could potentially influence the absorption spectrum and the efficiency of the photoinitiation process.
Polymers with Chalcone Moieties: The incorporation of the chalcone unit into the main chain or as a side chain of a polymer can impart specific properties to the material. For instance, main-chain chalcone polymers have been synthesized and studied for their liquid crystalline properties. researchgate.net The rigid nature of the chalcone unit can lead to the formation of ordered structures in the polymer, which is a prerequisite for liquid crystallinity.
Furthermore, the reactive α,β-unsaturated ketone system can be utilized for post-polymerization modification. For example, a polymer containing pendant chalcone groups could be cross-linked by reacting the double bonds, leading to the formation of a network polymer with enhanced thermal and mechanical stability.
The presence of the dichlorophenyl group can also contribute to the properties of the resulting polymer, such as increasing its thermal stability, modifying its solubility, and potentially imparting flame-retardant properties due to the high chlorine content.
Table 3: Potential Applications of this compound in Materials Science
| Application Area | Role of this compound | Potential Properties of the Resulting Material |
| Photo-polymerization | As a photoinitiator | Tunable curing speed, absorption in the visible region |
| Liquid Crystals | As a mesogenic unit in a polymer backbone | Nematic or smectic phases, anisotropic properties |
| Cross-linked Polymers | As a cross-linking agent | Enhanced thermal stability, improved mechanical strength |
| High-Performance Polymers | As a monomer | High glass transition temperature, flame retardancy |
Environmental Research Perspectives
Degradation Pathways in Environmental Matrices (Laboratory and non-human environmental fate studies)
The breakdown of a chemical in the environment is governed by biotic and abiotic processes. For chlorinated aromatic compounds, microbial action and photodegradation are often significant pathways.
A thorough review of scientific literature reveals a lack of specific studies investigating the microbial degradation of 4-(3,4-Dichlorophenyl)but-3-en-2-one (B1638118). Research identifying specific microbial species (bacteria or fungi) or microbial consortia capable of metabolizing this compound is not presently available. Consequently, experimentally determined biodegradation pathways, metabolic intermediates, and mineralization rates for this specific chemical have not been documented. While studies exist for other dichlorinated aromatic compounds, such as dichlorophenols and dichlorobenzenes, those findings cannot be directly extrapolated to this compound due to differences in chemical structure and functional groups that influence microbial enzyme activity.
Similarly, specific laboratory research on the photodegradation of this compound is not found in the available scientific literature. Studies detailing its rate of decay under various light wavelengths (e.g., simulated sunlight), the quantum yield of the degradation process, and the identification of photoproducts in different environmental matrices (such as water or on soil surfaces) have not been published. The presence of a dichlorinated phenyl group and a conjugated double bond suggests a potential for photoreactivity, but without experimental data, the specific pathways and significance of this degradation route remain unknown.
Environmental Persistence and Fate Modeling (Non-human environmental models)
Environmental persistence, often expressed as a half-life in matrices like soil and water, is a key parameter for assessing the long-term impact of a chemical. The development of environmental fate models relies on empirical data, including degradation rates and physicochemical properties. core.ac.uk
Due to the absence of experimental data from microbial and photodegradation studies for this compound, its environmental persistence has not been quantitatively determined. Half-life values for this compound in soil, sediment, or water are not available in the scientific literature.
Consequently, predictive environmental fate models, which are used to estimate the transport, distribution, and ultimate fate of chemicals in the environment, have not been specifically parameterized or run for this compound. Such models require input data like degradation half-lives and soil sorption coefficients to provide meaningful predictions about a compound's behavior. oregonstate.edu Without this foundational experimental information, modeling its environmental concentration and persistence is not feasible.
Note: Due to the lack of specific quantitative research findings in the reviewed scientific literature for the degradation pathways and persistence of this compound, the generation of data tables as requested in the instructions is not possible.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(3,4-dichlorophenyl)but-3-en-2-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 3,4-dichloroacetophenone and acetaldehyde under basic conditions (e.g., NaOH/ethanol). Yield optimization requires precise control of temperature (50–70°C) and stoichiometric ratios (1:1.2 ketone to aldehyde). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the α,β-unsaturated ketone .
- Data Consideration : Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can structural characterization of this compound be validated?
- Analytical Workflow :
- NMR : Confirm the enone structure via -NMR (δ 6.8–7.4 ppm for aromatic protons; δ 6.2–6.5 ppm for α,β-unsaturated ketone protons) and -NMR (δ 190–200 ppm for carbonyl carbon) .
- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated for analogous enones (e.g., 4-(3-nitrophenyl)but-3-en-2-one) .
Q. What are the primary applications of this compound in early-stage pharmacological research?
- Key Use : It serves as a precursor in synthesizing neuroactive agents, such as sertraline derivatives. For example, hydrogenation of the enone group yields tetralone intermediates, which are further functionalized to produce selective serotonin reuptake inhibitors (SSRIs) .
Advanced Research Questions
Q. How do electronic effects of the 3,4-dichlorophenyl group influence the compound's reactivity in Michael addition reactions?
- Mechanistic Insight : The electron-withdrawing chlorine substituents enhance the electrophilicity of the α,β-unsaturated ketone, favoring nucleophilic attack at the β-position. Computational studies (DFT) predict a lower LUMO energy (-1.8 eV) compared to non-halogenated analogs, corroborating experimental reactivity trends .
- Experimental Validation : Kinetic assays with thiol or amine nucleophiles under varying pH (7–10) quantify rate constants (e.g., = 0.15 Ms for cysteine addition) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Patent data (EP 1 757 715) describes its combination with eszopiclone for menopausal symptom relief, but independent studies report low blood-brain barrier permeability.
- Resolution : Use in vitro BBB models (e.g., MDCK-MDR1 monolayers) to measure permeability coefficients (). Co-administration with P-glycoprotein inhibitors (e.g., cyclosporine A) can clarify whether efflux mechanisms limit CNS bioavailability .
Q. How can enantiomeric impurities in synthetic batches be detected and minimized?
- Analytical Approach : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) separates enantiomers. Optimize asymmetric hydrogenation using Ru-BINAP catalysts to achieve >95% ee, as validated for structurally related tetralone intermediates .
Q. What role does this compound play in studying structure-activity relationships (SAR) of MAPK10 inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
